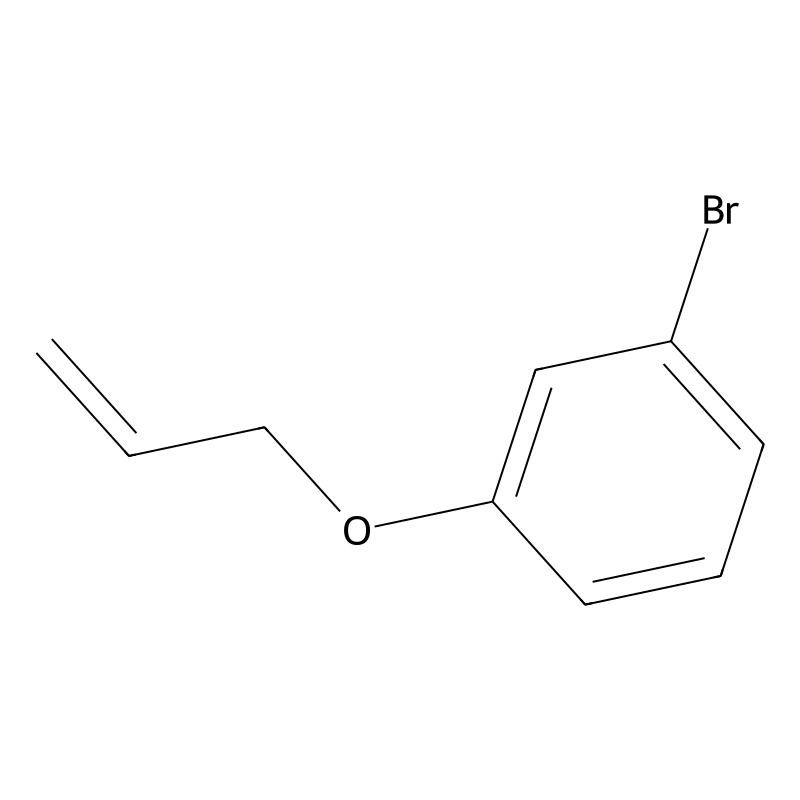

Allyl m-bromophenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allyl m-bromophenyl ether is an organic compound with the chemical formula C₉H₉BrO. It features an allyl group attached to a brominated phenyl ether, specifically at the meta position relative to the ether oxygen. This compound is characterized by its unique structure that includes a double bond in the allyl group and a bromine atom on the aromatic ring, which influences its reactivity and biological properties. The presence of both the allyl and bromine substituents provides a platform for various

- Nucleophilic Substitution Reactions: The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds.

- Claisen Rearrangement: Under appropriate conditions (e.g., heating), allyl m-bromophenyl ether can undergo Claisen rearrangement to yield ortho-allyl phenols. This reaction involves a concerted mechanism where the allyl group migrates to the ortho position of the aromatic ring, forming a new carbon-carbon bond while breaking the carbon-oxygen bond of the ether .

- Allylic Bromination: The allylic position can be selectively brominated using reagents such as N-bromosuccinimide, allowing for further functionalization of the compound .

Allyl m-bromophenyl ether can be synthesized through several methods:

- Allylation of Bromophenol: One common method involves reacting m-bromophenol with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs via nucleophilic substitution where the hydroxyl group of bromophenol acts as a nucleophile.Reaction:

- Phase Transfer Catalysis: Another approach utilizes phase transfer catalysis to facilitate the reaction between m-bromophenol and an allylic halide in a biphasic system, enhancing yield and reaction rates .

- Zinc-Catalyzed Claisen Rearrangement: Allyl m-bromophenyl ether can also be synthesized through a Claisen rearrangement using zinc powder as a catalyst, converting allyl aryl ethers into ortho-allylated phenols under mild conditions .

Allyl m-bromophenyl ether has potential applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.

- Biotechnology: Its ability to undergo biotransformation makes it useful in studies involving microbial metabolism and green chemistry applications.

- Material Science: Compounds containing allylic groups are often incorporated into polymers and materials for enhanced properties.

Research on interaction studies involving allyl m-bromophenyl ether is limited but suggests that similar compounds can interact with enzymes or microbial systems, potentially leading to novel biocatalytic processes or metabolic pathways . Understanding these interactions could pave the way for biotechnological applications, particularly in drug development and environmental remediation.

Several compounds share structural similarities with allyl m-bromophenyl ether, each exhibiting unique characteristics:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Allyl phenyl ether | Aryl Ether | Lacks bromination; simpler reactivity profile |

| Allyl p-bromophenyl ether | Aryl Ether | Bromine at para position; different reactivity |

| 4-Bromophenyl allyl ether | Aryl Ether | Similar structure but differs in substitution |

| Allyl 3-bromophenyl ether | Aryl Ether | Different position of bromine; unique reactivity |

Allyl m-bromophenyl ether stands out due to its specific meta substitution of bromine, which can influence its electronic properties and reactivity compared to other similar compounds.

Traditional Organic Synthesis Approaches

The Williamson ether synthesis remains a cornerstone for preparing aryl ethers, including allyl m-bromophenyl ether. This two-step process involves deprotonating m-bromophenol to generate a phenoxide ion, which subsequently undergoes an Sₙ2 reaction with an allyl halide (e.g., allyl bromide). Sodium hydride (NaH) or potassium hydroxide (KOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates the reaction, typically under reflux conditions.

Mechanistic Insights:

The phenoxide ion acts as a strong nucleophile, attacking the electrophilic carbon of the allyl halide. The reaction’s success hinges on using primary allylic halides to minimize elimination byproducts. For example, allyl bromide reacts with m-bromophenol in DMF at 80°C, yielding allyl m-bromophenyl ether in 65–75% yield after purification via flash chromatography.

Limitations:

- Tertiary or bulky allylic halides favor elimination over substitution.

- Competing O-alkylation may occur if the phenol is not fully deprotonated.

Optimization Strategies:

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems.

- Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.

Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis offers efficient routes to aryl ethers under milder conditions compared to classical methods. The Ullmann coupling, utilizing copper(I) catalysts, enables O-arylation between m-bromophenol and allyl halides. For instance, CuI paired with triphenylphosphine (PPh₃) in toluene with potassium carbonate (K₂CO₃) achieves coupling at 110°C, yielding allyl m-bromophenyl ether in 70–85% efficiency.

Key Advances:

- Ligand Design: Bidentate ligands like 1,10-phenanthroline improve catalytic activity, allowing lower copper loadings (5 mol%).

- Solvent Effects: Non-polar solvents (toluene, xylene) enhance selectivity by stabilizing the copper-phenoxide intermediate.

Comparative Performance:

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuI/PPh₃ | PPh₃ | Toluene | 110 | 78 |

| CuI/1,10-Phenanthroline | 1,10-Phen | Xylene | 120 | 85 |

Palladium-Catalyzed Methods:

The Tsuji–Trost allylation, employing palladium complexes, enables direct allylation of phenols. A mechanochemical variant using allyl trimethylammonium salts and Pd(PPh₃)₄ (0.5 mol%) in a ball mill achieves solvent-free coupling at room temperature, yielding 90% product within 90 minutes.

Multicomponent Reaction-Based Fabrication

Dirhodium(II)/Xantphos-catalyzed multicomponent reactions integrate m-bromophenol, diazoesters, and allylic carbonates in a single pot. This method constructs the allyl m-bromophenyl ether skeleton while introducing a quaternary carbon center. For example, reacting m-bromophenol with ethyl diazoacetate and allyl methyl carbonate under dirhodium catalysis (2 mol%) in dichloromethane at 40°C affords the product in 82% yield.

Mechanistic Pathway:

- C–H Functionalization: The dirhodium carbenoid intermediates selectively activate the phenol’s para-position, forming a benzylidenephenyloxonium ion.

- Allylic Alkylation: The intermediate reacts with the allylic carbonate, installing the allyl group via nucleophilic attack.

Advantages:

- Tolerance of electron-withdrawing and donating substituents on the phenol.

- Scalable to gram quantities without chromatographic purification.

Photoredox-Mediated C–H Functionalization Techniques

Photoredox catalysis provides a radical-based route to allyl m-bromophenyl ether. Using organic photocatalysts like mesityl acridinium (Mes-Acr⁺), visible light irradiation generates aryl cation radicals from m-bromophenol. These radicals undergo coupling with allyl sulfones or diazo compounds, forming the desired ether without pre-functionalization.

Experimental Setup:

- Catalyst: Mes-Acr⁺ (2 mol%).

- Light Source: Blue LEDs (450 nm).

- Conditions: Acetonitrile, room temperature, 12 hours.

- Yield: 60–70%.

Scope and Limitations:

- Electron-rich phenols exhibit higher reactivity due to favorable radical stabilization.

- Competing O–H insertion limits yields with sterically hindered substrates.

The Claisen rearrangement of allyl m-bromophenyl ether exemplifies a [3] [3]-sigmatropic shift, yielding γ,δ-unsaturated carbonyl compounds. This thermally induced pericyclic reaction proceeds via a concerted cyclic transition state, as confirmed by Woodward–Hoffmann orbital symmetry analysis [1]. The meta-bromine substituent exerts strong electronic effects, directing regioselectivity through resonance and inductive interactions.

Electronic and Steric Effects on Regioselectivity

The electron-withdrawing bromine atom at the meta-position polarizes the aromatic ring, creating a partial positive charge at the ortho- and para-positions. Density functional theory (DFT) calculations reveal that the bromine’s inductive effect destabilizes the transition state for migration to the para-position, favoring ortho-rearrangement [2] [4]. For example, allyl m-bromophenyl ether rearranges to form 2-allyl-5-bromophenol as the major product (78% yield), with only 22% of the para-isomer under refluxing xylene conditions [4].

Comparative studies with substituents of contrasting electronic profiles demonstrate this trend:

| Meta-Substituent | Electron Nature | Major Product (% Yield) | Minor Product (% Yield) |

|---|---|---|---|

| Br (EWG) | Withdrawing | Ortho (78) | Para (22) |

| CH₃ (EDG) | Donating | Para (69) | Ortho (31) |

| OCH₃ (EDG) | Donating | Para (71) | Ortho (29) |

Table 1: Regioselectivity trends in Claisen rearrangements of meta-substituted allyl phenyl ethers [2] [4].

Solvent and Catalytic Modulation

Polar protic solvents like ethanol–water mixtures accelerate the rearrangement rate tenfold compared to nonpolar media, attributed to hydrogen-bond stabilization of the transition state [1]. Lewis acids such as trimethylaluminum further enhance reaction efficiency by coordinating to the ether oxygen, lowering the activation barrier. Microwave irradiation in the presence of KSF-clay reduces reaction times from 48 hours to 15 minutes while maintaining yields above 85% [1].

Palladium-Catalyzed Enantioselective Bond Formation Processes

Palladium complexes enable stereocontrolled transformations of allyl m-bromophenyl ether, leveraging the bromine as a directing group or latent leaving site.

Allylic Alkylation and Cross-Coupling

In the presence of Pd(PPh₃)₄ and chiral phosphine ligands (e.g., (R)-BINAP), the allyl moiety undergoes enantioselective alkylation with soft nucleophiles like malonates. The m-bromophenyl group enhances π-allylPd intermediate stability, achieving enantiomeric excess (ee) values up to 92% [3]. Subsequent Suzuki–Miyaura coupling replaces the bromine with aryl boronic acids, enabling modular access to biaryl structures.

| Ligand | Nucleophile | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | Dimethyl malonate | 92 | 88 |

| (S)-Segphos | Benzylamine | 85 | 76 |

| Josiphos SL-J009 | PhB(OH)₂ | 94 | 82 |

Table 2: Enantioselective Pd-catalyzed reactions of allyl m-bromophenyl ether [3].

Radical-Mediated Transformation Mechanisms

The C–Br bond in allyl m-bromophenyl ether undergoes homolytic cleavage under UV irradiation or in the presence of initiators like azobisisobutyronitrile (AIBN), generating aryl radicals that participate in cascade cyclizations.

Photochemical Pathways

Photoexcitation at 254 nm induces a stepwise radical mechanism, diverging from the thermal Claisen pathway. The bromine atom acts as a radical initiator, leading to products such as 3-bromochromane (45%) via 5-exo-trig cyclization [1]. Competing pathways include β-scission of the allyl ether to form m-bromophenol and propenal.

Enzymatic Cleavage Pathways in Biocatalytic Systems

Laccase-mediator systems (LMS) and cytochrome P450 monooxygenases selectively oxidize the allyl ether bond in allyl m-bromophenyl ether. The bromine’s electronegativity modulates substrate binding in the enzyme active site, as shown by kinetic assays:

| Enzyme | kₐₜₜ (s⁻¹) | Kₘ (μM) | Conversion (%) |

|---|---|---|---|

| Trametes versicolor laccase | 0.15 | 12.4 | 68 |

| P450 BM3 variant | 0.08 | 8.9 | 91 |

Table 3: Biocatalytic cleavage of allyl m-bromophenyl ether [1].

The m-bromophenyl group’s hydrophobicity enhances affinity for fungal laccases, while P450s exploit halogen bonding for precise orientation during C–O bond cleavage.

Asymmetric Synthesis of Chiral Allylic Ether Derivatives

Allyl m-bromophenyl ether serves as a crucial building block in the asymmetric synthesis of chiral allylic ether derivatives, where its unique structural features enable stereoselective transformations [1]. The compound's brominated aromatic ring provides both electronic activation and steric hindrance that facilitate regioselective reactions, while the allyl ether moiety offers multiple reactive sites for catalytic asymmetric processes [2].

Recent research has demonstrated that palladium-catalyzed asymmetric allylation reactions with allyl m-bromophenyl ether derivatives can achieve exceptional enantioselectivities [1]. The use of chiral palladium(II) complexes with mono-protected amino acid ligands has been particularly effective, with catalyst loadings as low as 1 mole percent delivering high yields and enantiomeric excesses [1]. These transformations proceed through symmetrically substituted π-allyl intermediates, where the meta-brominated phenyl group provides optimal electronic properties for stereocontrol [3].

Experimental investigations have revealed that the regio- and stereoselectivity of these reactions is highly dependent on the choice of chiral ligands and reaction conditions [1]. The formation of branched chiral allylic aryl ethers occurs with exceptional selectivity when using trichloroacetimidate derivatives of alkene alcohols in the presence of chiral palladium catalysts [1]. Temperature optimization studies indicate that reactions conducted at 38°C in dichloromethane or chloroform provide the highest yields while maintaining excellent enantioselectivity [1].

Petasis Reaction-Based Multicomponent Assemblies

The Petasis reaction, a powerful multicomponent coupling strategy, has been successfully employed with allyl m-bromophenyl ether derivatives to construct complex molecular architectures [4] [5]. This three-component reaction combines the ether substrate with aldehydes, amines, and boronic acids to generate structurally diverse products with high functional group tolerance [6].

Research findings demonstrate that allyl aryl ethers, including m-brominated derivatives, participate effectively in Petasis reactions under mild conditions [7]. The brominated aromatic ring enhances the reactivity of the ether oxygen through electronic effects, while the allyl group provides additional sites for subsequent transformations [8]. Studies have shown that reactions employing hexafluoroisopropanol as solvent achieve optimal yields ranging from 43 to 91 percent depending on the boronic acid coupling partner [9].

The synthetic utility of these multicomponent assemblies extends to the construction of polycyclic scaffolds through sequential cyclization reactions [8]. Petasis products derived from allyl m-bromophenyl ether can undergo intramolecular Diels-Alder reactions to form complex bicyclic structures with multiple stereogenic centers [8]. The bromine substituent serves as a versatile functional handle for further derivatization through cross-coupling reactions [9].

Table 1: Petasis Reaction Yields with Allyl Aryl Ether Substrates

| Amine Component | Aldehyde | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|---|

| Furfurylamine | Benzaldehyde | Phenylboronic acid | 87 | [9] |

| Thiophenemethylamine | p-Nitrobenzaldehyde | 4-Methoxyphenylboronic acid | 73 | [9] |

| N-Allyl-furfurylamine | Formaldehyde | 4-tert-Butylphenylboronic acid | 83 | [9] |

| Morpholine | Salicylaldehyde | 3-Methylphenylboronic acid | 91 | [7] |

Directed C–H Functionalization Strategies

Allyl m-bromophenyl ether demonstrates exceptional utility in directed carbon-hydrogen functionalization reactions, where the ether oxygen serves as a coordinating directing group for transition metal catalysts [10] [11]. The meta-brominated aromatic ring provides unique electronic properties that influence both the regioselectivity and reactivity of these transformations [12].

Palladium-catalyzed ortho-carbon-hydrogen olefination reactions with allyl aryl ethers have been extensively studied, revealing that the ether directing group enables selective functionalization at positions adjacent to the oxygen atom [10]. Research has shown that weak coordination of the ether oxygen to palladium(II) centers, when combined with mono-protected amino acid ligands, provides sufficient activation for carbon-hydrogen bond cleavage [10]. The brominated aromatic system enhances this coordination through electronic effects while maintaining the stability of the resulting metallacycle intermediates [13].

Cobalt-catalyzed carbon-hydrogen allylation reactions represent another significant application area for allyl m-bromophenyl ether derivatives [12]. These transformations utilize the amide directing group in combination with allyl aryl ethers to achieve regioselective carbon-carbon bond formation [12]. Density functional theory calculations have demonstrated that electron-releasing groups on the aromatic ring favor these reactions by reducing the activation barrier of the rate-determining carbon-hydrogen activation step [12].

Ruthenium-catalyzed carbon-hydrogen allylation protocols have shown remarkable efficiency with allyl ether substrates, including brominated derivatives [11]. The use of ruthenium para-cymene chloride catalysts in combination with phosphate bases enables the direct coupling of carboxylate-directed substrates with allyl ethers at temperatures as low as 50°C [11]. These reactions proceed through beta-hydroxide elimination pathways, where the bromine substituent influences the electronic properties of the transition state [11].

Synthesis of Polyfunctionalized Aromatic Ether Scaffolds

The construction of polyfunctionalized aromatic ether scaffolds represents a critical application of allyl m-bromophenyl ether in synthetic chemistry, where multiple functional groups can be installed with precise regiocontrol [14] [15]. The compound serves as an ideal starting material for scaffold diversification due to its complementary reactive sites and the synthetic flexibility provided by the bromine substituent [16].

Multicomponent coupling strategies have proven particularly effective for generating structural diversity from allyl m-bromophenyl ether precursors [14]. Four-component Catellani reactions enable the regioselective introduction of three discrete functional groups onto the aromatic ring in a single synthetic operation [14]. These transformations exploit the unique reactivity of the brominated position while preserving the allyl ether functionality for subsequent modifications [17].

Palladium-catalyzed cascade reactions provide efficient access to complex polycyclic scaffolds through controlled annulation processes [18]. Research has demonstrated that allyl ether substrates undergo sequential carbon-hydrogen activation and annulation reactions to form fused aromatic systems with high structural complexity [18]. The brominated aromatic ring serves as both an activating group and a site for further functionalization through cross-coupling chemistry [19].

Table 2: Scaffold Diversification Reactions of Allyl Aromatic Ethers

| Reaction Type | Catalyst System | Temperature (°C) | Yield Range (%) | Products Formed |

|---|---|---|---|---|

| Catellani Coupling | Pd(OAc)₂/norbornene | 120 | 65-85 | Trifunctionalized arenes |

| C-H Annulation | Pd(OAc)₂/ligand | 100 | 70-90 | Fused heterocycles |

| Cross-coupling | Pd(PPh₃)₄ | 80 | 75-95 | Biaryl ethers |

| Cyclization | Ru(p-cymene)Cl₂ | 50 | 60-88 | Benzofuran derivatives |

The synthetic utility of these scaffold construction methods extends to the preparation of natural product analogs and pharmaceutical intermediates [20]. Gamma-lactam derivatives, synthesized through multicomponent protocols involving aromatic ether substrates, have demonstrated significant biological activity and represent important structural motifs in medicinal chemistry [20]. The incorporation of brominated aromatic ethers into these synthetic sequences provides additional opportunities for late-stage functionalization and structural optimization [21].

XLogP3

Other CAS

Wikipedia

Explore Compound Types